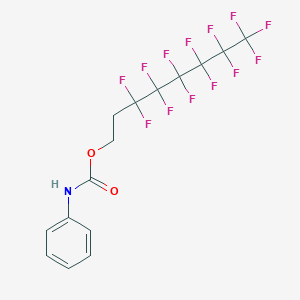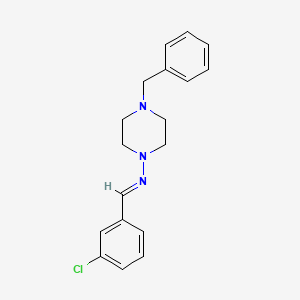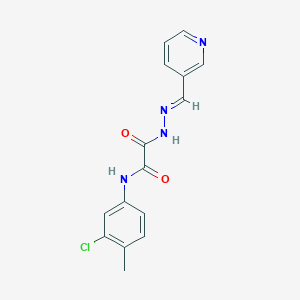
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various industrial applications, including coatings, adhesives, and surface treatments, due to its excellent resistance to solvents and environmental degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a tertiary amine such as triethylamine. The reaction proceeds at room temperature and is typically complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbamate group can hydrolyze to form 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions, often in the presence of a catalyst.
Major Products
Hydrolysis: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: Depending on the nucleophile, products can include various substituted carbamates.
科学研究应用
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential as a surface modifier for medical devices to enhance biocompatibility and reduce bacterial adhesion.
Industry: Utilized in the formulation of high-performance coatings and adhesives that require resistance to harsh environmental conditions.
作用机制
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is primarily related to its hydrophobic and chemical stability properties. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic surfaces or molecules. This interaction can modify the surface properties of materials, making them more resistant to water and other polar solvents. Additionally, the carbamate group can form hydrogen bonds with other molecules, influencing the compound’s behavior in various chemical environments.
相似化合物的比较
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can be compared with other fluorinated carbamates:
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate group. Used in polymerization reactions.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group, used in surface modification and as a reagent in organic synthesis.
The uniqueness of this compound lies in its combination of hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
属性
分子式 |
C15H10F13NO2 |
|---|---|
分子量 |
483.22 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate |
InChI |
InChI=1S/C15H10F13NO2/c16-10(17,6-7-31-9(30)29-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6-7H2,(H,29,30) |
InChI 键 |
IUBGAGRBBUHFEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)




![Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)


![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)


